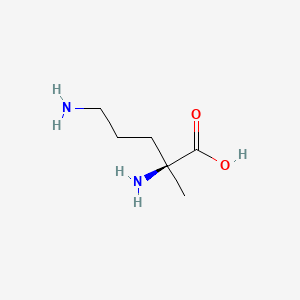

L-Ornithine, 2-methyl- (9CI)

Description

BenchChem offers high-quality L-Ornithine, 2-methyl- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Ornithine, 2-methyl- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

48047-95-6 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2S)-2,5-diamino-2-methylpentanoic acid |

InChI |

InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

LNDPCYHWPSQBCA-LURJTMIESA-N |

Isomeric SMILES |

C[C@](CCCN)(C(=O)O)N |

Canonical SMILES |

CC(CCCN)(C(=O)O)N |

Origin of Product |

United States |

Contextualization of L Ornithine As a Non Proteinogenic Amino Acid in Core Metabolic Processes

L-ornithine is a basic, non-proteinogenic α-amino acid, meaning it is not encoded by DNA and is not incorporated into proteins during translation. creative-proteomics.comwikipedia.org Despite this, it holds a central position in cellular metabolism, acting as a critical intermediate in several key pathways. wikipedia.orgusda.gov First isolated from chicken excrement in 1877, its most well-known role was elucidated in 1932 by Hans Krebs as part of the first described metabolic cycle: the urea (B33335) cycle. biocrates.com

The primary function of L-ornithine is its participation in the urea cycle (also known as the ornithine cycle), which occurs mainly in the liver of ureotelic organisms to detoxify ammonia (B1221849)—a toxic byproduct of amino acid catabolism—by converting it into urea for excretion. creative-proteomics.combiocrates.com In this cycle, L-ornithine acts as a carrier molecule that is continuously regenerated. wikipedia.org It is produced from the hydrolysis of L-arginine by the enzyme arginase and then reacts with carbamoyl (B1232498) phosphate (B84403) in the mitochondria, a reaction catalyzed by ornithine transcarbamylase, to form L-citrulline. wikipedia.orgbiocrates.com This process is essential for the disposal of excess nitrogen from the body. creative-proteomics.com

Beyond the urea cycle, L-ornithine serves as a crucial metabolic crossroads and a precursor for the synthesis of other important biomolecules. usda.govnih.gov Through the action of the enzyme ornithine decarboxylase (ODC), L-ornithine is converted to putrescine, which is the foundational molecule for the synthesis of higher polyamines like spermidine (B129725) and spermine (B22157). wikipedia.orgbiocrates.com These polyamines are polycationic compounds vital for numerous cellular functions, including DNA stabilization, gene expression, and cell growth regulation. biocrates.comahajournals.org Additionally, L-ornithine can be converted to proline and glutamate (B1630785), further integrating it into general amino acid metabolism. usda.govnih.gov

Table 1: Physicochemical Properties of L-Ornithine

| Property | Value |

| IUPAC Name | (2S)-2,5-Diaminopentanoic acid |

| Molecular Formula | C₅H₁₂N₂O₂ |

| Molar Mass | 132.16 g/mol creative-proteomics.com |

| Melting Point | 140 °C wikipedia.org |

| Solubility in Water | Freely soluble wikipedia.orgdrugfuture.com |

| pKa Values | pK₁: 1.94; pK₂: 8.65; pK₃: 10.76 drugfuture.com |

| Optical Rotation [α]D | +11.5° (c = 6.5 in H₂O) wikipedia.org |

Table 2: Key Enzymes in L-Ornithine Metabolism

| Enzyme | EC Number | Function | Metabolic Pathway |

| Arginase | EC 3.5.3.1 | Catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea. wikipedia.org | Urea Cycle |

| Ornithine Transcarbamylase (OTC) | EC 2.1.3.3 | Transfers a carbamoyl group from carbamoyl phosphate to L-ornithine to form L-citrulline. biocrates.com | Urea Cycle |

| Ornithine Decarboxylase (ODC) | EC 4.1.1.17 | Catalyzes the decarboxylation of L-ornithine to form putrescine. wikipedia.orgbiocrates.com | Polyamine Biosynthesis |

| Ornithine Aminotransferase (OAT) | EC 2.6.1.13 | Catalyzes the interconversion of L-ornithine and L-glutamate-γ-semialdehyde. rcsb.org | Amino Acid Metabolism |

Historical Development and Early Research Trajectories of Alpha Methylated Amino Acids

Chemical Synthesis Approaches

Chemical synthesis provides a versatile toolkit for accessing 2-methylornithine. These approaches can be broadly categorized into those that produce a racemic mixture, requiring subsequent resolution, and those that aim to establish the desired stereocenter directly.

The preparation of 2-methyl-DL-ornithine, the racemic mixture, often serves as the starting point for obtaining the pure enantiomers. A prevalent strategy involves the Bucherer-Bergs reaction to create a hydantoin (B18101) intermediate, which is subsequently hydrolyzed to the target amino acid. tandfonline.com

Key racemic synthesis pathways include:

Hydrolysis of Hydantoin Derivatives : This is a widely used method where substituted hydantoins are prepared and then hydrolyzed. Common precursors include 5-methyl-5-(3-phthalimidopropyl)hydantoin and 5-methyl-5-(3-aminopropyl)hydantoin. tandfonline.com

Reduction of Hydantoin Intermediates : An alternative to the above involves the catalytic hydrogenation of precursors like 5-methyl-5-(3-nitropropyl)hydantoin or 5-(cyanoethyl)-5-methylhydantoin, followed by hydrolysis. tandfonline.com

Alkylation and Hydrolysis : Another approach involves the methylation and subsequent acid hydrolysis of metalated 3-imino-(4-nitrobenzyl)piperidine-2-one. tandfonline.com

These classical methods are robust for producing the racemic scaffold of 2-methylornithine, which can then be subjected to resolution techniques.

Table 1: Racemic Synthesis Pathways for 2-Methyl-DL-Ornithine

| Pathway | Key Intermediate | Reaction Steps | Reference |

|---|---|---|---|

| Hydantoin Hydrolysis | 5-methyl-5-(3-phthalimidopropyl)hydantoin | 1. Bucherer-Bergs reaction. 2. Acid or base hydrolysis. | tandfonline.com |

| Hydantoin Reduction/Hydrolysis | 5-methyl-5-(3-nitropropyl)hydantoin | 1. Synthesis of hydantoin. 2. Catalytic hydrogenation of nitro group. 3. Hydrolysis. | tandfonline.com |

| Piperidinone Alkylation | 3-imino-(4-nitrobenzyl)piperidine-2-one | 1. Metalation. 2. Methylation. 3. Acid hydrolysis. | tandfonline.com |

Achieving the desired L-stereochemistry at the α-carbon directly is a significant challenge. Asymmetric strategies aim to control this stereochemistry during the synthesis, bypassing the need for resolving a racemic mixture.

Chiral Auxiliary-Mediated Synthesis : One approach involves using a chiral auxiliary to direct the stereochemical outcome of a reaction. An efficient synthesis of α-methylglutamic acid and α-methylornithine was developed using chiral isocyano amide reagents. tandfonline.com Specifically, the reaction of (2′S)-N-(2′-methoxymethylpyrrolidine)-2-isocyanopropionamide with acrylonitrile (B1666552) was a key step in forming α-methylornithine, although the reported optical yield was 31.7% for the R-form. tandfonline.com Another method employed optically active isocyano esters derived from menthyl esters in a Michael-type reaction, which also resulted in a low enantiomeric excess of 5.8%. tandfonline.com

Alkylation of Chiral Enolates : A more recent and highly diastereoselective method has been developed for the synthesis of higher L-α-vinyl amino acids, including an ornithine analogue. acs.orgunl.edu This strategy involves the alkylation of a chiral, vinylglycine-derived dianionic dienolate that bears the (−)-8-(β-naphthyl)menthyl auxiliary. acs.org This approach represents the first asymmetric synthesis of L-α-vinyl ornithine. acs.orgunl.edu

Resolution of Racemates : While not a direct asymmetric synthesis, the resolution of a racemic mixture is a practical and common method to obtain the pure enantiomer. Chemical resolution of DL-Cα-methyl-ornithine has been reported as an effective and practical method for isolating the desired stereoisomer. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains most or all of the atoms of the starting materials. tcichemicals.comnih.gov For the synthesis of 2-methylornithine, the Bucherer–Bergs reaction is a prime example of an MCR. tandfonline.comacs.org This reaction typically involves a ketone (or aldehyde), ammonium (B1175870) carbonate, and a cyanide source (like potassium cyanide) to form a 5-substituted hydantoin. This hydantoin is the key intermediate in several racemic synthesis pathways for α-methyl-DL-ornithine. tandfonline.comnih.gov The use of MCRs offers significant advantages in terms of atom economy and reduced operational steps.

The synthesis of derivatives of 2-methyl-L-ornithine, particularly those with modifications on the nitrogen atoms or with protecting groups, is crucial for their use in further applications like peptide synthesis.

N-Modified Analogues : The synthesis of δ-N-methyl-L-ornithine has been achieved through the alkylation of an α-N-benzoyl-ω-N-p-toluenesulphonylamino acid precursor. cdnsciencepub.comcdnsciencepub.com More advanced methods have been developed for Nδ-methylated derivatives of L-ornithine that utilize either conventional protecting groups like tert-butyl ester and Boc-amine or employ boroxazolidinones for the simultaneous protection of the α-amino acid moiety during side-chain modifications. capes.gov.bracs.org

Protected Forms for Peptide Synthesis : For incorporation into peptides, protected versions of 2-methyl-L-ornithine are required. A key building block, Fmoc-α-Me-Orn(Boc)-OH , is synthesized by first methylating the alpha carbon of ornithine, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain δ-amino group with the tert-butoxycarbonyl (Boc) group. This dual protection scheme is orthogonal, allowing for selective deprotection during solid-phase peptide synthesis.

Table 2: Examples of N-Modified and Protected Derivatives

| Derivative | Modification/Protection | Synthetic Approach | Reference |

|---|---|---|---|

| δ-N-methyl-L-ornithine | Methylation of δ-amino group | Alkylation of a protected L-ornithine precursor. | cdnsciencepub.comcdnsciencepub.com |

| Fmoc-α-Me-Orn(Boc)-OH | α-amino (Fmoc), δ-amino (Boc) | Sequential protection of α-methylornithine. | |

| N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide | Complex N-α and N-δ modification | Multi-step synthesis from protected L-ornithine. | nih.gov |

Multicomponent Reactions for Scaffold Construction

Enzymatic Conversion and Biotransformation Routes

Biocatalysis offers a powerful alternative to chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. researchgate.net The use of isolated enzymes or whole-cell systems can be highly effective for producing enantiomerically pure amino acids.

The most notable biocatalytic route to 2-methyl-L-ornithine involves a chemoenzymatic strategy starting from racemic 2-methylarginine.

Enzymatic Resolution with Arginase : A highly effective method involves the enzymatic conversion of racemic 2-methylarginine. nih.gov The enzyme arginase demonstrates remarkable stereoselectivity, catalyzing the hydrolysis of 2-methyl-L-arginine to produce 2-methyl-L-ornithine and urea (B33335). tandfonline.comnih.gov The 2-methyl-D-arginine enantiomer is left unreacted, allowing for the separation of the desired L-ornithine derivative. nih.gov This process highlights the precision of enzymatic catalysis in resolving chiral compounds.

Other Potential Enzymatic Routes : While the arginase method is well-established, other enzymes have been explored. The use of trypsin to resolve DL-Cα-methyl-arginine methyl ester was investigated but presented technical challenges in the workup. nih.gov The broader field of biocatalysis suggests that enzymes like imine reductases and transaminases could potentially be engineered for the direct asymmetric synthesis of 2-methyl-L-ornithine from prochiral precursors, though specific applications for this compound are not yet widely reported. nih.govrsc.org

Reconstruction and Interconversion Pathways from Related Amino Acids

The synthesis of 2-methyl-L-ornithine and its analogues through the reconstruction and interconversion of other amino acids represents an efficient strategy that leverages readily available chiral precursors. These methods include both enzymatic transformations and classical chemical synthesis, converting common amino acids like lysine (B10760008) and ornithine into their methylated derivatives.

One prominent biochemical interconversion involves the enzymatic synthesis of (3R)-3-methyl-D-ornithine from L-lysine. This reaction is a key step in the biosynthesis of the 22nd genetically encoded amino acid, pyrrolysine. acs.orgnih.gov The enzyme responsible for this transformation is methylornithine synthase (PylB), a radical S-adenosyl-L-methionine (SAM) enzyme. acs.orgwikipedia.orgnih.gov PylB catalyzes a complex molecular rearrangement where the carboxyl group of L-lysine migrates and a methyl group is introduced, resulting in the formation of (3R)-3-methyl-D-ornithine. nih.gov This enzymatic pathway highlights a direct interconversion from one canonical amino acid to a methylated ornithine analogue. acs.org

Chemical synthesis provides several routes for the reconstruction of amino acids to yield methylated ornithine derivatives. A notable method involves the preparation of α-methylornithine through an asymmetric synthesis approach. This can be achieved starting from a hydantoin derivative, which is then converted to an amino nitrile and subsequently hydrolyzed and reduced to afford the target α-methylornithine.

Another significant pathway is the synthesis of Cα-methyl-arginine, which proceeds through a Cα-methyl-ornithine intermediate. The synthesis of the racemic DL-Cα-methyl-ornithine is a critical step, which is then resolved into its respective enantiomers. nih.govcapes.gov.br This resolution allows for the specific synthesis of optically pure Cα-methyl-arginine. nih.gov

A classic chemical synthesis of 2-methylornithine was reported by Ellington and Honigberg in 1974. nih.gov Their approach involved the hydrolysis of 5-(3-bromopropyl)-5-methylhydantoin to yield 2-methylornithine. nih.gov

The following table summarizes key steps in an asymmetric synthesis of α-methylornithine, demonstrating a reconstruction pathway from a related precursor. tandfonline.com

Table 1: Asymmetric Synthesis of α-Methylornithine

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Amino-2-methyl-4-cyanobutanoic acid ethyl ester | (R)-(+)-α-Methylbenzylamine | Diastereomeric amides | - |

| 2 | Diastereomeric amides | Fractional crystallization | (R)-2-Amino-2-methyl-4-cyanobutanoic acid-(R)-α-methylbenzylamide | - |

This table illustrates a multi-step chemical process involving the formation and separation of diastereomers to achieve the desired enantiomerically pure product.

Biosynthesis and Metabolic Intersections in Model Organisms and Microorganisms

Biosynthesis and Metabolic Fate of L-Ornithine in Prokaryotic Systems

In the prokaryotic domain, L-ornithine is predominantly synthesized from L-glutamate and also plays a key role in arginine metabolism and the urea (B33335) cycle.

L-Glutamate as a Primary Precursor in Bacterial Pathways

The primary route for L-ornithine biosynthesis in many bacteria begins with L-glutamate. jst.go.jpjmb.or.krresearchgate.net This process can occur via a linear or a cyclic pathway. oup.com In the linear pathway, the first step involves the acetylation of L-glutamate by N-acetylglutamate synthase (NAGS) to form N-acetylglutamate. oup.com This is followed by phosphorylation by N-acetylglutamate kinase (NAGK), reduction by N-acetylglutamyl-phosphate reductase, and transamination to yield N-acetylornithine. jst.go.jpoup.com The final step is the hydrolysis of the acetyl group by acetylornithine deacetylase (ArgE), also known as acetylornithinase, to produce L-ornithine. oup.comuniprot.org

In the cyclic pathway, which is present in most bacteria, the acetyl group from N-acetylornithine is transferred to glutamate (B1630785) by ornithine N-acetyltransferase (OATase, encoded by argJ), regenerating N-acetylglutamate and forming ornithine. oup.comuniprot.org This cycle is an efficient way to conserve the acetyl group.

Key Enzymes in the Bacterial Biosynthesis of L-Ornithine

| Enzyme | Abbreviation | Function | Pathway |

|---|---|---|---|

| N-acetylglutamate synthase | NAGS (ArgA) | Synthesizes N-acetylglutamate from glutamate and acetyl-CoA. oup.com | Linear & Cyclic |

| N-acetylglutamate kinase | NAGK (ArgB) | Phosphorylates N-acetylglutamate. oup.com | Linear & Cyclic |

| N-acetylglutamyl-phosphate reductase | Reduces N-acetylglutamyl-phosphate. | Linear & Cyclic | |

| N-acetylornithine aminotransferase | Transaminates N-acetylglutamate-5-semialdehyde. | Linear & Cyclic | |

| Acetylornithine deacetylase | ArgE | Hydrolyzes N-acetylornithine to ornithine. oup.comuniprot.org | Linear |

Arginine Hydrolysis and Urea Cycle Interconnections

L-ornithine is a central molecule in the urea cycle, a pathway that converts toxic ammonia (B1221849) into urea. rose-hulman.eduvedantu.com In many bacteria, L-ornithine can be produced by the hydrolysis of L-arginine, a reaction catalyzed by the enzyme arginase. oup.comebi.ac.uk This reaction yields L-ornithine and urea. oup.comebi.ac.uk The L-ornithine can then be funneled back into the urea cycle or used in other metabolic pathways.

The arginine deiminase (ADI) pathway is another route for arginine catabolism in many bacteria, which produces ornithine along with ammonia and ATP. mdpi.com The generated ornithine can be exchanged for an arginine molecule from the environment via an arginine-ornithine antiporter. mdpi.com Furthermore, some bacteria possess a novel arginine biosynthetic pathway where N-acetylornithine is converted to N-acetylcitrulline by acetylornithine transcarbamylase, showcasing the diverse strategies for managing these interconnected pathways. asm.org

Compartmentalization of Biosynthetic Pathways in Yeast and Fungi

In eukaryotic microorganisms such as the yeast Saccharomyces cerevisiae and the fungus Aspergillus fumigatus, the biosynthesis of L-ornithine from L-glutamate is spatially separated from other related pathways by being localized within the mitochondria. nih.govmdpi.comrsc.org The enzymes responsible for converting L-glutamate to L-ornithine reside in the mitochondrial matrix. rsc.orgd-nb.info

Once synthesized, L-ornithine is exported from the mitochondria to the cytosol by a specific mitochondrial carrier protein, known as Ort1p or Arg11p in yeast. nih.govd-nb.info In the cytosol, L-ornithine can then enter the urea cycle or be used for polyamine synthesis. rsc.org This compartmentalization is a critical regulatory mechanism, allowing for independent control over the synthesis and utilization of the mitochondrial and cytosolic pools of L-ornithine. nih.gov

Integration of L-Ornithine Metabolism with Key Nitrogen Cycling Pathways

L-ornithine's metabolic role extends beyond the urea cycle, as it is deeply integrated with the biosynthesis of polyamines and the metabolic networks of proline and glutamate.

Relationship to Polyamine Biosynthesis

L-ornithine is the direct and essential precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). creative-proteomics.comnih.gov These small, positively charged molecules are vital for numerous cellular functions, including cell growth, DNA stabilization, and proliferation. creative-proteomics.comwikipedia.orgwikidoc.org The first and rate-limiting step in this pathway is the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.orguniprot.orgabcam.commdpi.com

The activity of ODC is highly regulated, often by antizyme proteins that target it for degradation, thereby controlling the intracellular levels of polyamines. uniprot.orgnih.gov Consequently, the availability of L-ornithine directly impacts the cell's capacity to produce these crucial molecules, linking nitrogen metabolism to the fundamental processes of cell division and differentiation. atsjournals.orgplos.org

Enzymatic Interactions and Mechanistic Biochemistry

Modulation of Ornithine Decarboxylase (ODC) Activity by 2-Methyl-L-Ornithine and Structural Analogues

Ornithine decarboxylase (ODC) is a critical, pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis: the decarboxylation of L-ornithine to form putrescine. mdpi.comresearchgate.net Given the importance of polyamines in cell growth and proliferation, ODC is a significant target for inhibitor design. researchgate.net Structural analogues of L-ornithine, such as 2-methyl-L-ornithine, are key tools for studying and modulating ODC activity.

Analogues of L-ornithine can act as competitive inhibitors by binding to the ODC active site, thereby preventing the natural substrate from binding. This type of inhibition is typically reversible. For example, N-ω-chloroacetyl-L-ornithine (NCAO), an analogue of L-ornithine, has been shown to be a reversible competitive inhibitor of rat liver ODC. tandfonline.comtandfonline.com Kinetic studies demonstrated that NCAO competes with L-ornithine for the active site. tandfonline.comtandfonline.com The binding affinity of NCAO to ODC was found to be 4.2 times greater than the enzyme's affinity for L-ornithine itself. tandfonline.com Similarly, the basic amino acids lysine (B10760008) and arginine act as competitive inhibitors of ODC from the bacterium Thermus thermophilus, likely due to their structural similarity to ornithine. nih.gov As a close structural analogue, 2-methyl-L-ornithine is expected to exhibit similar competitive inhibitory behavior by occupying the substrate-binding pocket of ODC.

Some substrate analogues, often called "suicide inhibitors," are designed to be processed by the target enzyme, leading to the formation of a reactive intermediate that covalently bonds to the enzyme, causing irreversible inactivation. frontiersin.org A prominent example is α-difluoromethylornithine (DFMO), a well-known irreversible inhibitor of ODC. researchgate.netfrontiersin.orgnih.gov Studies on mouse ODC have shown that during inactivation by DFMO, covalent adducts are formed with specific residues in the active site, primarily Cysteine-360 and to a lesser extent, the PLP-binding Lysine-69. nih.gov The major adduct formed is believed to be a cyclic imine, S-(2-(1-pyrroline)methyl)cysteine. nih.gov

Another closely related compound, α-methylornithine, has also been identified as an irreversible inhibitor of ODC. tandfonline.comacs.org The mechanism of inactivation by α-methylornithine provides a direct model for the potential action of 2-methyl-L-ornithine. acs.org Both enantiomers of DFMO have been shown to irreversibly inactivate ODC, suggesting that the inactivation occurs through a common mechanism regardless of the stereochemistry at the alpha-carbon, although the affinity for the enzyme may differ. nih.gov This process typically involves the inhibitor binding to the enzyme, followed by a catalytic step that generates a reactive species leading to permanent inactivation. nih.gov

The interaction between ODC and its inhibitors is quantified by kinetic parameters such as the inhibition constant (Ki), the Michaelis constant (Km), and the half-maximal inhibitory concentration (IC50). For the competitive inhibitor N-ω-chloroacetyl-L-ornithine, the experimentally determined Ki value for rat liver ODC was 59 µM, while the Km for the natural substrate L-ornithine was 250 µM, highlighting the inhibitor's higher affinity. tandfonline.com In another study, ODC from Aspergillus terreus showed a Km of 0.9 mM for L-ornithine. nih.gov

For irreversible inhibitors like the enantiomers of DFMO, both an inhibitor dissociation constant (KD) and an inactivation constant (Kinact) can be determined. For human ODC, the KD values for D-DFMO and L-DFMO were 28.3 µM and 1.3 µM, respectively, indicating a much higher initial binding affinity for the L-enantiomer. nih.gov However, the subsequent inactivation constants (Kinact) were not significantly different between the two. nih.gov Various natural and synthetic compounds have been evaluated for their inhibitory potential against ODC, with IC50 values ranging from the low micromolar to the millimolar range.

Table 1: Kinetic Parameters of Various ODC Inhibitors (Structural Analogues)

| Inhibitor | Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|---|

| N-ω-chloroacetyl-L-ornithine | Rat Liver | Ki | 59 µM | tandfonline.com |

| L-Ornithine (Substrate) | Rat Liver | Km | 250 µM | tandfonline.com |

| L-Ornithine (Substrate) | Aspergillus terreus | Km | 0.9 mM | nih.gov |

| L-DFMO | Human | KD | 1.3 ± 0.3 µM | nih.gov |

| D-DFMO | Human | KD | 28.3 ± 3.4 µM | nih.gov |

| L-DFMO | Human | Kinact | 0.15 ± 0.03 min-1 | nih.gov |

| D-DFMO | Human | Kinact | 0.25 ± 0.03 min-1 | nih.gov |

| Curcumin | Aspergillus terreus | IC50 | 0.04 µg/mL | nih.gov |

| DFMO | Aspergillus terreus | IC50 | 0.02 µg/mL | mdpi.com |

| Baicalein | Human | Ki | 0.64 ± 0.18 µM | mdpi.com |

| 7,8-Dihydroxyflavone | Human | Ki | 1.4 ± 0.1 µM | mdpi.com |

Irreversible Enzyme Inactivation Studies

Specificity and Substrate Analogue Recognition in Ornithine Aminotransferases (OAT)

Ornithine aminotransferase (OAT) is a mitochondrial matrix enzyme that, like ODC, depends on the cofactor pyridoxal-5'-phosphate (PLP). mdpi.comgoogle.comresearchgate.net It catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde and L-glutamate. mdpi.comsemanticscholar.org The enzyme's active site demonstrates remarkable specificity, which can be probed using substrate analogues.

The catalytic cycle of OAT operates via a "ping-pong" mechanism, which consists of two distinct half-reactions. mdpi.comebi.ac.ukmdpi.com In the first half-reaction, the enzyme-bound PLP (in an internal aldimine with a lysine residue, Lys292) reacts with the incoming substrate, L-ornithine. mdpi.com This forms an external aldimine, and the δ-amino group of ornithine is transferred to the cofactor, converting PLP into pyridoxamine-5'-phosphate (PMP) and releasing the product, L-glutamate-γ-semialdehyde. mdpi.comebi.ac.uk In the second half-reaction, the amino group acceptor, α-ketoglutarate, enters the active site and reacts with PMP. ebi.ac.uk The amino group is transferred to α-ketoglutarate to form L-glutamate, and the cofactor is regenerated back to its PLP form, completing the catalytic cycle. mdpi.com The PLP cofactor is stabilized within the active site by interactions with key residues, such as an aspartate residue that enhances the cofactor's function as an electron sink. ebi.ac.ukmdpi.com

Structural studies of OAT complexed with various inhibitors have provided detailed insights into substrate recognition and the mechanism of inhibition. mdpi.comnih.gov The suicide inhibitor 5-fluoromethylornithine (B39485) (5FMOrn), an analogue of ornithine, binds irreversibly in the OAT active site. mdpi.comnih.gov The crystal structure of the human OAT-5FMOrn complex, resolved at 1.95 Å, shows that the inhibitor forms a covalent adduct with the PLP cofactor. nih.govnih.gov

This structure reveals that the specificity for ornithine-like molecules is determined by key interactions. The α-carboxylate group of the inhibitor forms a strong salt bridge with Arginine-180 (Arg180), while the α-amino group forms a hydrogen bond with Tyrosine-55 (Tyr55). google.comnih.gov These interactions are crucial for correctly positioning the substrate or inhibitor within the active site and are believed to be the same interactions used to recognize the natural substrate, L-ornithine. google.comnih.gov The enzyme specifically discriminates between the α- and δ-amino groups of ornithine, allowing only the latter to form the reactive Schiff base with the PLP cofactor. nih.gov The presence of a methyl group at the C-2 (alpha) position in 2-methyl-L-ornithine would likely interfere with the precise positioning required for these interactions with Tyr55 and Arg180, potentially making it a poor substrate or inhibitor for OAT compared to analogues modified at the δ-position. The structure of OAT complexed with another inhibitor, L-canaline, further supports the role of these residues in substrate recognition. nih.gov

Advanced Analytical Techniques for 2 Methyl L Ornithine Research

Chromatographic Separations for Isolation and Quantification

Chromatographic techniques are fundamental to the study of 2-methyl-L-ornithine, enabling its separation from other closely related amino acids and metabolites. The choice of method depends on the analytical goal, whether it is precise quantification, preparative isolation, or analysis of its chirality.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids like 2-methyl-L-ornithine. creative-proteomics.com Due to the polar nature and lack of a strong chromophore in many amino acids, their analysis often requires specific strategies such as derivatization or specialized chromatographic modes.

Reversed-phase HPLC (RP-HPLC) is a common approach. For a polar compound like 2-methyl-L-ornithine, RP-HPLC methods may use highly aqueous mobile phases. To improve retention and peak shape on standard C18 columns, ion-pairing agents can be added to the mobile phase. google.com Alternatively, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FLEC) can be employed. tandfonline.com This process attaches a fluorescent or UV-active tag to the amino groups of 2-methyl-L-ornithine, significantly enhancing detection sensitivity and improving chromatographic behavior. creative-proteomics.comtandfonline.com Chiral HPLC, using a chiral stationary phase or a chiral additive in the mobile phase, is essential for separating the L-enantiomer of 2-methyl-ornithine from its D-form, which is critical in biological and pharmaceutical research. acs.org

A typical HPLC method for a related compound, methyl L-ornithine, involves a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.comsielc.com For mass spectrometry compatibility, a volatile acid like formic acid is substituted for phosphoric acid. sielc.comsielc.com

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase (e.g., C18, C8) | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elutes compounds from the column. |

| Modifier | Formic Acid, Phosphoric Acid | Controls pH and improves peak shape. |

| Derivatization Agent | OPA, FLEC | Enhances detection by adding a UV-active or fluorescent tag. |

| Detector | UV/Vis, Fluorescence, Mass Spectrometry (MS) | Quantifies and identifies the analyte. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for amino acid analysis. However, because amino acids like 2-methyl-L-ornithine are non-volatile and thermally labile due to their zwitterionic nature, they cannot be analyzed directly. nist.govsigmaaldrich.com A crucial derivatization step is required to convert the polar functional groups (amino and carboxyl) into volatile, thermally stable moieties. sigmaaldrich.comnih.gov

Common derivatization strategies involve a two-step process. First, the carboxyl group is esterified, for example, by heating with an acidified alcohol like 2M HCl in methanol to form the methyl ester. nih.govnih.gov Second, the amino groups are acylated. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this step. nih.govsigmaaldrich.com The resulting derivatives, for instance, the methyl ester-pentafluoropropionyl (Me-PFP) derivative, are volatile and exhibit excellent chromatographic properties. researchgate.netmdpi.com The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, providing both quantitative data and structural information from the fragmentation pattern. nih.govnih.gov

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantage |

| Alkyl Chloroformates (e.g., Methyl Chloroformate) | -COOH, -NH2 | N-alkoxycarbonyl alkyl ester | Simple, one-step reaction in aqueous media. nist.govcapes.gov.br |

| Acidified Alcohol (e.g., HCl in Methanol) + Acylating Agent (e.g., PFPA) | -COOH and -NH2 (two-step) | Methyl ester, pentafluoropropionyl amide | Creates stable and highly volatile derivatives suitable for sensitive detection. nih.govnih.gov |

| Silylating Agents (e.g., MTBSTFA) | -COOH, -NH2, -OH | tert-butyldimethylsilyl (TBDMS) | Produces derivatives that are more stable against hydrolysis than smaller silyl (B83357) derivatives. sigmaaldrich.comsigmaaldrich.com |

Capillary Electrophoresis for Amino Acid Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for analyzing charged species like amino acids. creative-proteomics.comcreative-proteomics.com It requires minimal sample volume and offers rapid analysis times. creative-proteomics.com In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated in a narrow-bore capillary based on their electrophoretic mobility in an applied electric field, which is dependent on their charge-to-size ratio. springernature.com

For the analysis of 2-methyl-L-ornithine, several CE modes can be utilized.

Direct Detection : Since underivatized amino acids have weak UV absorbance, indirect UV detection is often used. This involves adding a UV-absorbing compound to the background electrolyte (BGE); the analyte is then detected as a negative peak. horiba.com

Derivatization for Laser-Induced Fluorescence (LIF) : For higher sensitivity, pre-capillary derivatization with a fluorescent tag (e.g., NBD-F) is common. LIF detection can achieve very low detection limits. researchgate.netnih.gov

CE-Mass Spectrometry (CE-MS) : Coupling CE with MS provides high selectivity and confident identification based on mass-to-charge ratio. acs.orgnih.gov This is particularly powerful for analyzing complex biological samples. springernature.com

Chiral CE : The enantiomers of 2-methyl-ornithine can be resolved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. chromatographyonline.comacs.org The differential interaction of the enantiomers with the chiral selector leads to different migration times, enabling their separation. bio-rad.com

Spectroscopic and Spectrometric Approaches for Structural and Quantitative Analysis

While chromatography separates 2-methyl-L-ornithine, spectroscopy and spectrometry are indispensable for its definitive structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including 2-methyl-L-ornithine. hyphadiscovery.comnd.edu It provides detailed information about the chemical environment of each atom in the molecule.

A standard set of NMR experiments would be used to confirm the structure:

¹H NMR : This spectrum would show signals for all hydrogen atoms. Key signals would include the C2-methyl group (a doublet), the alpha-proton (a quartet, coupled to the methyl group), and the various methylene (B1212753) protons of the side chain. The chemical shifts and coupling constants provide initial structural clues. researchgate.net

¹³C NMR : This experiment identifies all unique carbon atoms, including the C2-methyl carbon, the alpha-carbon (C2), the carboxyl carbon, and the side-chain carbons. researchgate.net

2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity of the molecule. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the position of the methyl group at C2. hyphadiscovery.com

NOESY : Nuclear Overhauser Effect Spectroscopy can be used to probe the stereochemistry by identifying protons that are close in space, which helps to confirm the relative configuration of substituents. hyphadiscovery.com

| NMR Technique | Information Provided for 2-Methyl-L-Ornithine |

| ¹H NMR | Identifies all proton environments, their integration (number of protons), and coupling (neighboring protons). Confirms presence of the C2-methyl group. |

| ¹³C NMR | Identifies all unique carbon environments. Confirms the carbon skeleton. |

| COSY | Establishes ¹H-¹H spin-spin coupling networks, connecting adjacent protons. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). |

| HMBC | Shows long-range (²JCH, ³JCH) correlations, confirming the placement of the methyl group on C2 and linking molecular fragments. |

| NOESY | Reveals through-space proximity of protons, aiding in the determination of stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of 2-methyl-L-ornithine and its metabolites. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), HRMS allows for the calculation of a unique elemental formula, a critical step in compound identification. hyphadiscovery.com The molecular formula for 2-methyl-L-ornithine is C6H14N2O2, corresponding to a specific monoisotopic mass.

Tandem mass spectrometry (MS/MS) combined with HRMS is used for fragmentation analysis. The parent ion of protonated 2-methyl-L-ornithine is isolated and fragmented to produce a spectrum of daughter ions. The fragmentation pattern provides a structural fingerprint. For 2-methyl-L-ornithine, characteristic losses would include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as COOH or CO₂). The fragmentation pattern would be compared to that of L-ornithine to identify shifts caused by the C2-methyl group, further confirming its structure. This technique is invaluable in metabolomics for identifying and confirming the presence of this compound in complex biological extracts. nih.gov

Spectrophotometric and Fluorometric Assay Development for Enzyme Activity and Compound Detection

The study of 2-methyl-L-ornithine, a potent competitive inhibitor of ornithine decarboxylase (ODC), necessitates robust and sensitive analytical methods to quantify its effects on enzyme activity and for its direct detection. nih.gov Ornithine decarboxylase (ODC, EC 4.1.1.17) is a key enzyme in the biosynthesis of polyamines, catalyzing the conversion of L-ornithine to putrescine. acs.orgnih.gov Consequently, assays developed to measure ODC activity are fundamental for characterizing inhibitors like 2-methyl-L-ornithine. These assays are broadly categorized into spectrophotometric and fluorometric methods, each offering distinct advantages for research.

Spectrophotometric Assays

Spectrophotometric methods provide a reliable and accessible means to monitor ODC activity. A common strategy involves the detection of putrescine, the product of the ODC-catalyzed reaction. One established endpoint assay uses 2,4,6-trinitrobenzenesulfonic acid (TNBS), which reacts with the primary amino groups of putrescine at an alkaline pH. frontiersin.org The resulting colored trinitrophenyl (TNP)-putrescine adduct is soluble in 1-pentanol, allowing for its extraction and quantification by measuring the absorbance of the organic phase, typically around 420-426 nm. frontiersin.orgnih.gov This method is advantageous as it is relatively rapid and does not require radioactive materials. nih.gov

Another approach involves coupled enzyme assays where the ODC reaction is linked to other enzymatic reactions that result in a change in absorbance. For instance, the consumption of CO₂, the other product of ornithine decarboxylation, can be monitored by coupling the reaction with phosphoenolpyruvate (B93156) carboxylase (PEPC) and malate (B86768) dehydrogenase (MDH). frontiersin.orgfrontiersin.org This system leads to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm. nih.gov These continuous assays allow for real-time monitoring of enzyme kinetics. nih.gov

Fluorometric Assays

Fluorometric assays generally offer higher sensitivity compared to spectrophotometric methods, enabling the detection of lower concentrations of product or the use of smaller sample volumes. epigentek.com One fluorometric method for ODC activity is based on the oxidation of the product, putrescine, by a diamine oxidase, which produces hydrogen peroxide (H₂O₂). frontiersin.org The H₂O₂ can then be detected using a fluorometric probe, such as in a reaction with luminol (B1675438) and a peroxidase to generate a chemiluminescent signal, or with other probes that yield a fluorescent product. frontiersin.orgabcam.comabcam.com

A more advanced, label-free continuous assay utilizes a synthetic supramolecular receptor, cucurbit researchgate.neturil (CB6), which has a much higher binding affinity for putrescine than for the substrate, L-ornithine. nih.gov In this system, a fluorescent dye is initially bound within the CB6 macrocycle. As the ODC reaction produces putrescine, it displaces the dye from the CB6 cavity, causing a measurable change in fluorescence. nih.gov This method allows for the direct and continuous monitoring of the enzymatic reaction and is highly suitable for high-throughput screening (HTS) of ODC inhibitors. nih.gov

The table below summarizes and compares various assay methodologies relevant to the study of ODC and its inhibitors.

| Assay Type | Principle | Detection | Key Features |

| Spectrophotometric | Reaction of product (putrescine) with TNBS to form a colored adduct. | Absorbance at ~420 nm. nih.gov | Endpoint assay; does not require radioactive isotopes; common laboratory equipment. nih.gov |

| Coupled Spectrophotometric | ODC reaction is linked to NADH-dependent enzymes (e.g., PEPC/MDH). | Decrease in absorbance at 340 nm. nih.gov | Continuous, real-time monitoring of enzyme kinetics. frontiersin.orgnih.gov |

| Fluorometric (Oxidase-based) | Enzymatic oxidation of putrescine produces H₂O₂, which reacts with a fluorometric probe. | Fluorescence (e.g., Ex/Em = 535/587 nm). abcam.comabcam.com | High sensitivity; adaptable to high-throughput formats. abcam.com |

| Fluorometric (Receptor-based) | Product (putrescine) displaces a fluorescent dye from a synthetic receptor (CB6). | Change in fluorescence upon dye displacement. nih.gov | Label-free; continuous monitoring; excellent sensitivity and suitability for HTS. nih.gov |

Purification and Characterization of Novel Metabolites and Derivatives

Research into 2-methyl-L-ornithine may lead to the discovery of novel metabolites produced in biological systems or the synthesis of new derivatives with modified properties. The isolation, purification, and structural characterization of these compounds are critical for understanding their biological activity and mechanism of action. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Purification Techniques

The purification of ornithine derivatives and related metabolites from complex mixtures, such as culture broths or reaction mixtures, relies heavily on chromatographic methods. researchgate.net

Column Chromatography: Initial fractionation of crude extracts can be achieved using low-pressure column chromatography with stationary phases like Sephadex LH-20, which separates compounds based on size and polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for the purification of non-volatile compounds like amino acid derivatives. marquette.educreative-proteomics.com Reversed-phase (RP) HPLC, using columns such as C18, is widely used for both semi-preparative and analytical scale purification. researchgate.netmarquette.edu By using a gradient of solvents (e.g., acetonitrile and water with an additive like trifluoroacetic acid), compounds are separated based on their hydrophobicity. marquette.edu The effluent is monitored by a detector, typically UV-Vis, allowing for the collection of fractions containing the compound of interest. marquette.edu

Characterization Techniques

Once a compound has been purified, its chemical structure must be unequivocally determined. This is accomplished using a suite of advanced analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. researchgate.net Techniques like electrospray ionization (ESI) are commonly used to ionize the analyte for MS analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure of a compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide information about the chemical environment of each atom and the connectivity between them, allowing for the complete structural assignment of novel derivatives. researchgate.netrsc.org

Spectroscopy (UV-Vis and IR): Ultraviolet-Visible (UV-Vis) spectroscopy can provide preliminary information about the presence of chromophores in the molecule. researchgate.net Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. foodresearchlab.com

The following table outlines the primary techniques used in the purification and characterization of ornithine derivatives.

| Technique | Purpose | Application in 2-Methyl-L-Ornithine Research |

| Column Chromatography (e.g., Sephadex) | Preliminary Purification/Fractionation | Initial cleanup of crude extracts to separate the target metabolite/derivative from bulk impurities. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-Resolution Purification | Isolation of the pure compound using semi-preparative or analytical columns (e.g., RP-C18). researchgate.netmarquette.edu |

| High-Resolution Mass Spectrometry (HRMS) | Characterization (Molecular Formula) | Precise mass measurement to determine the elemental composition of a novel metabolite or derivative. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization (Structural Elucidation) | Complete determination of the chemical structure, including stereochemistry, by analyzing ¹H, ¹³C, and 2D NMR spectra. researchgate.netrsc.org |

Biological Roles and Emerging Research Applications Non Clinical

Investigation of Polyamine Metabolism Modulation in Cellular Models

The study of polyamines—such as putrescine, spermidine (B129725), and spermine (B22157)—is crucial for understanding cell growth, differentiation, and proliferation. L-Ornithine, 2-methyl- serves as a critical chemical probe to elucidate the precise functions of these molecules by selectively blocking their synthesis.

Research has consistently demonstrated that L-Ornithine, 2-methyl- inhibits the proliferation of various cell types in culture, an effect directly linked to its inhibition of ODC. In rat hepatoma tissue culture (HTC) cells, DL-α-methylornithine blocks the typical increase in putrescine and spermidine concentrations. dmu.edu.cn This depletion of intracellular polyamines correlates directly with the inhibition of [3H]thymidine incorporation into DNA and a halt in cell proliferation. dmu.edu.cncmdm.tw The essential role of polyamines in cell division is underscored by the finding that the inhibitory effects of α-methylornithine can be reversed by the addition of exogenous putrescine, spermidine, or spermine to the culture medium. dmu.edu.cn

Similarly, studies on 9L rat brain tumor cells showed that DL-α-methylornithine induced cytostasis (growth arrest). nih.govnih.gov At a concentration of 10 mM, it depleted intracellular putrescine to less than 5% of control levels within 12 hours and spermidine to less than 20% of control levels by 48 hours. nih.govnih.gov This cytostatic effect was found to be a specific result of polyamine depletion, as it was reversible by the addition of putrescine. nih.govnih.gov These findings in different cell culture systems solidify the concept that polyamines are essential for cell division processes.

Table 1: Effect of L-Ornithine, 2-methyl- (α-methylornithine) on Cellular Models

| Cell Line | Concentration | Observed Effect | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rat Hepatoma (HTC) Cells | 5 mM | Inhibition of cell proliferation and DNA synthesis. | Depletion of putrescine and spermidine. Effects reversed by adding polyamines. | , cmdm.tw, dmu.edu.cn |

| 9L Rat Brain Tumor Cells | 10 mM | Cytostasis (growth arrest). | Putrescine depleted to <5% and spermidine to <20% of control. Effect reversed by putrescine. | nih.gov, nih.gov |

| Dictyostelium discoideum | 5 mM | Arrest of putrescine and spermidine synthesis. | Decreased methylation of tRNA without affecting net DNA or protein synthesis. | nih.gov |

Polyamines are known to be essential for processes like DNA stabilization and protein synthesis. creative-proteomics.com By depleting cellular polyamines, L-Ornithine, 2-methyl- has been instrumental in studying these dependencies. Research on the slime mold Dictyostelium discoideum revealed that inhibiting polyamine synthesis with α-methylornithine led to a significant decrease in the incorporation of methyl groups into transfer RNA (tRNA). nih.gov This effect on tRNA methylation occurred under conditions that did not alter the net synthesis of DNA or protein, suggesting a more subtle regulatory role for polyamines in the fidelity and efficiency of protein synthesis. nih.gov The study demonstrated that specific tRNA methyltransferases require polyamines like putrescine and spermidine to be active in vitro. nih.gov

The use of cell-free protein synthesis (CFPS) systems, which are reconstituted in vitro environments containing the essential machinery for transcription and translation, offers a platform to study such molecular processes in a controlled manner. idtdna.comneb.comgoogle.com While direct studies of L-Ornithine, 2-methyl- within these specific systems are not widely documented, they represent a valuable tool for dissecting the precise molecular requirements of protein synthesis, including the role of polyamines, which can be selectively removed or added.

Effects on Cell Growth and Proliferation in Cell Culture Systems

Role in Nitrogen Assimilation and Stress Responses in Plant Biology

In plants, the amino acid L-ornithine is a key metabolic intermediate, sitting at the crossroads of pathways leading to arginine, proline, polyamines, and various alkaloids. usda.gov These products are vital for nitrogen storage, stress tolerance, and defense.

Many plants accumulate the amino acid proline as a compatible osmolyte to protect against abiotic stresses like drought and high salinity. nih.govfrontiersin.orgnih.gov Proline helps maintain cellular osmolarity, protecting cellular structures and enzymes. nih.govmdpi.com One of the biosynthetic routes to proline is from ornithine. nih.govresearchgate.net However, the role of L-Ornithine, 2-methyl- in this area appears limited. A pivotal study on osmotically stressed cereal leaves (oat and corn) found that the significant accumulation of putrescine, a stress response, was due to the activation of arginine decarboxylase (ADC), not ornithine decarboxylase (ODC). nih.gov Consequently, the application of methylornithine, an ODC inhibitor, did not affect the stress-induced polyamine accumulation in these plants. nih.gov This suggests that in certain major plant groups, the ODC pathway is not the primary route for stress-related polyamine synthesis. Furthermore, in the model plant Arabidopsis thaliana, the ODC pathway for polyamine synthesis appears to be absent altogether, with arginine decarboxylase being the sole source. plos.org

L-ornithine serves as a precursor for the nitrogen-containing moieties in certain classes of alkaloids, such as pyridine (B92270) and pyrrolidine (B122466) alkaloids. mdpi.comfrontiersin.org Flavonoids, another major class of plant secondary metabolites, are synthesized via the phenylpropanoid pathway. nih.govgenome.jpresearchgate.net While L-ornithine metabolism is linked to the production of precursors for some of these compounds, usda.gov there is currently no direct research demonstrating that L-Ornithine, 2-methyl- has been used to specifically investigate or modulate the biosynthesis of flavonoids or alkaloids in plants. The primary research focus remains on its role as an inhibitor of polyamine synthesis, a pathway whose importance varies among plant species.

Regulation of Cellular Osmolarity and Proline Accumulation

Exploration as an Antimetabolite in Microbial Systems

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme. numberanalytics.com L-Ornithine, 2-methyl- has been explored as such an agent in various microbial systems, owing to its ability to disrupt the essential polyamine biosynthetic pathway.

Research has shown that inhibiting polyamine synthesis can restrict bacterial growth. dmu.edu.cn For instance, derivatives of ornithine have been synthesized and tested for their ability to inhibit bacterial enzymes like Nα-acetyl-l-ornithine deacetylase (ArgE) from Bacillus subtilis, an enzyme critical for arginine biosynthesis and bacterial proliferation. marquette.edu While some of these derivatives showed moderate inhibitory activity against the isolated enzyme, their whole-cell antibacterial activity was often weak. marquette.edu

In the slime mold Dictyostelium discoideum, α-methylornithine effectively arrests the synthesis of putrescine and spermidine, demonstrating its potent antimetabolite activity in this eukaryotic microorganism. nih.gov The compound has also been noted for its potential antifungal properties, although extensive studies are varied. The synthesis of 2-methyl-L-ornithine has been documented in the context of antimetabolites produced by microorganisms, highlighting its place in the broader search for novel antimicrobial agents. neb.com These explorations underscore the potential of targeting the polyamine pathway as a strategy for antimicrobial development.

Screening for Antibiotic Properties in Microorganisms

Application in Cell Culture Media and Biotechnological Processes

In the context of biotechnology and cell culture, 2-methylornithine is not used as a growth-enhancing supplement but rather as a specific inhibitor to study cellular processes or to control cell proliferation.

However, modulating cell growth rates can sometimes impact the specific productivity of recombinant proteins. While there is extensive research on optimizing culture media and using various supplements to increase protein yields from host systems like Chinese Hamster Ovary (CHO) cells, there is no direct evidence to suggest that 2-methylornithine is used to enhance recombinant protein yield. mdpi.comfrontiersin.orgevitria.comresearchgate.net Its application remains firmly in the realm of basic research to understand the consequences of polyamine depletion.

| System/Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Rat Hepatoma (HTC) Cells | Inhibition of cell proliferation | Competitive inhibition of ornithine decarboxylase (ODC) | nih.gov |

| Stimulated Lymphocytes | Blockage of putrescine level increase | Competitive inhibition of ornithine decarboxylase (ODC) | nih.gov |

| General Microbial Systems | Arrest of cell growth (cytostasis) | Depletion of intracellular polyamines via ODC inhibition | nih.govnih.gov |

There is a lack of specific studies in the available scientific literature that investigate the direct effects of 2-methylornithine on the function of isolated mitochondria. Research on mitochondrial function often involves isolating these organelles to study processes like respiration, membrane potential, and calcium retention capacity. uni-freiburg.denih.govbmglabtech.comeurac.edu While polyamines, the products of the pathway that 2-methylornithine inhibits, are known to play a role in mitochondrial function and biogenesis, direct experimental data on how 2-methylornithine itself affects isolated mitochondrial systems is not available. Therefore, its application in this specific context has not been established.

Supplementation for Enhanced Cell Growth and Recombinant Protein Yield

Precursor Function in the Biosynthesis of Secondary Metabolites and Advanced Bioreagents

Secondary metabolites are diverse compounds produced by organisms that are not directly involved in normal growth or reproduction but often have ecological or signaling functions. physiology.org Amino acids are common precursors for many of these molecules.

The compound 2-acetyl-1-pyrroline (B57270) (2-AP) is a potent aromatic compound responsible for the characteristic scent of fragrant rice and popcorn. frontiersin.orgnih.govnih.gov Extensive research has identified its biosynthetic precursors. Scientific studies have demonstrated that L-ornithine, along with proline and glutamate (B1630785), serves as a key precursor for the formation of 2-AP in both plants and bacteria. frontiersin.orgnih.govijsrp.orgresearchgate.net The pathway involves the conversion of ornithine to 1-pyrroline, which is the immediate precursor that is subsequently acetylated to form 2-AP. frontiersin.orgijsrp.orgevitachem.com

However, there is no evidence in the scientific literature to suggest that L-Ornithine, 2-methyl- (9CI) functions as a precursor in the biosynthesis of 2-acetyl-1-pyrroline. Its established role as an enzyme inhibitor, rather than a substrate for biosynthetic pathways, makes it an unlikely candidate for a precursor molecule in this context. Research indicates that off-target decarboxylation of 2-methylornithine by ODC can occur, but this is described as a process that affects the normal metabolic pathway, not one that leads to the formation of 2-AP. evitachem.com

| Compound Name |

|---|

| L-Ornithine, 2-methyl- (9CI) |

| α-methylornithine |

| L-ornithine |

| Putrescine |

| Spermidine |

| Spermine |

| 2-acetyl-1-pyrroline (2-AP) |

| 1-pyrroline |

| Proline |

| Glutamate |

Synthesis of Peptidomimetics and Other Bioactive Scaffolds

L-Ornithine, 2-methyl- (also known as α-methyl-L-ornithine) is a non-proteinogenic α,α-disubstituted amino acid that serves as a valuable building block in medicinal chemistry and peptide science. Its unique structure, featuring a methyl group on the α-carbon, is leveraged to construct peptidomimetics and other bioactive scaffolds with specifically engineered properties. The incorporation of this residue into a peptide chain introduces significant conformational constraints, which can enhance biological activity, improve metabolic stability, and dictate specific three-dimensional structures.

The primary application of 2-methyl-L-ornithine is in the design of peptides with restricted conformational freedom. researchgate.net In natural peptides, the flexibility of the polypeptide backbone allows for a multitude of conformations, and the biologically active shape is often only one of many. By replacing a standard amino acid with an α-methylated version like 2-methyl-ornithine, the allowable range of backbone dihedral angles (φ and ψ) is significantly reduced due to steric hindrance from the additional methyl group. nih.gov This modification is a key strategy in pre-organizing a peptide into its bioactive conformation, which can lead to higher binding affinity for its target.

The introduction of α-methylated amino acids is a well-established method for inducing and stabilizing helical structures, such as α-helices and 3₁₀-helices, in short peptides that would otherwise be disordered in solution. nih.govnih.govmdpi.com These stabilized helices are critical scaffolds for mimicking the interface of protein-protein interactions, offering a pathway to inhibit biological processes with therapeutic potential. mdpi.comnih.gov Furthermore, the α-methylation protects the adjacent peptide bond from enzymatic cleavage, enhancing the resistance of the peptidomimetic to proteolysis. nih.govenamine.net

For its use in chemical synthesis, particularly in automated solid-phase peptide synthesis (SPPS), 2-methyl-ornithine must be prepared as a protected derivative. dntb.gov.ua The α-amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain δ-amino group requires its own orthogonal protecting group, commonly a tert-butoxycarbonyl (Boc) group. This dual protection scheme allows for the controlled and sequential formation of peptide bonds. dntb.gov.uaresearchgate.net

| Compound Name | Abbreviation | Protecting Groups | Primary Application | Reference |

|---|---|---|---|---|

| N-α-Fmoc-N-δ-Boc-α-methyl-D-ornithine | Fmoc-D-α-Me-Orn(Boc)-OH | α-amino: Fmoc; δ-amino: Boc | Building block for solid-phase peptide synthesis (SPPS) of peptidomimetics. | dntb.gov.uaresearchgate.net |

| N-α-Fmoc-N-α-methyl-N-δ-Boc-L-ornithine | Fmoc-L-α-Me-Orn(Boc)-OH | α-amino: Fmoc; δ-amino: Boc | Enantiomeric building block for SPPS, providing stereochemical diversity. | chemimpex.com |

The ornithine side chain itself provides a versatile handle for creating more complex bioactive scaffolds. The terminal δ-amino group can be used to form intramolecular bridges with other residues in the peptide sequence. A common strategy is to form a lactam bridge by creating an amide bond between the ornithine side chain and the side chain of an acidic amino acid like aspartic acid or glutamic acid. nih.govresearchgate.net This "stapling" technique is widely used to lock peptides into a stable helical conformation, further enhancing their structural integrity and biological function. nih.gov The combination of α-methylation for local conformational control and side-chain cyclization for global structural stabilization represents a powerful approach in modern peptidomimetic design.

| Scaffold/Peptidomimetic Type | Incorporated Residue | Key Research Finding | Intended Application | Reference |

|---|---|---|---|---|

| Conformationally Constrained Peptides | α-Methylated Amino Acids | The α-methyl group restricts backbone flexibility and promotes the formation of helical secondary structures. | Inhibition of protein-protein interactions; improving metabolic stability. | researchgate.netnih.govmdpi.com |

| Proteolysis-Resistant Peptides | α-Methylated Amino Acids | Peptides containing α-methylated residues show increased resistance to degradation by proteases. | Development of peptide-based therapeutics with longer in vivo half-lives. | nih.gov |

| Cyclic Peptidomimetics (Lactam Bridge) | Ornithine (with Asp or Glu) | Intramolecular side-chain to side-chain cyclization (stapling) effectively stabilizes α-helical conformations. | Creating highly stable and potent mimics of protein secondary structures. | nih.govresearchgate.net |

| Opioid Peptidomimetics | β³-Lysine (from Ornithine homologation) | Replacement of D-Lysine with β³-Lysine (derived from ornithine) in a cyclic peptide scaffold altered receptor binding and activation profiles. | Exploring structure-activity relationships in G-protein coupled receptor ligands. | mdpi.com |

Q & A

Basic Research Questions

Q. How can the molecular structure of L-Ornithine, 2-methyl- (9CI) be validated using spectroscopic and computational methods?

- Methodology :

-

Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm stereochemistry and substituent positions. For example, the presence of two primary amines (δ 1.5–2.5 ppm) and hydroxyl groups (δ 3.0–5.0 ppm) should align with predicted splitting patterns .

-

Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular formula (C₆H₁₄N₂O₂) and fragmentation patterns. Key fragments at m/z 132 (parent ion) and m/z 88 (loss of CO₂) are indicative of the carboxylic acid group .

-

Infrared Spectroscopy (IR) : Identify functional groups such as NH₂ (3300–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) to confirm backbone structure .

-

Computational Validation : Compare experimental data with quantum chemistry calculations (e.g., density functional theory) to validate bond angles, rotatable bonds, and electronic properties .

Table 1: Key Structural Features of L-Ornithine, 2-methyl- (9CI)

Property Experimental/Observed Value Computational Prediction Source Molecular formula C₆H₁₄N₂O₂ C₆H₁₄N₂O₂ Rotatable bonds 4 4 Primary amines 2 2

Q. What are the optimal conditions for synthesizing L-Ornithine, 2-methyl- (9CI) in laboratory settings?

- Methodology :

- Enzymatic Synthesis : Use ornithine decarboxylase variants to catalyze the methylation of L-ornithine at the 2-position. Maintain pH 7.5–8.5 and 37°C for enzyme activity .

- Chemical Synthesis : Employ a multi-step approach:

Protect the α-amino group of L-ornithine with tert-butoxycarbonyl (Boc).

Methylate the 2-position using methyl iodide in dimethylformamide (DMF) at 0–4°C.

Deprotect using trifluoroacetic acid (TFA) .

- Purity Control : Characterize intermediates via thin-layer chromatography (TLC) and confirm final product purity (>98%) via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of L-Ornithine, 2-methyl- (9CI)?

- Methodology :

-

Data Validation : Cross-reference measurements from NIST Standard Reference Data (e.g., melting point ranges, enthalpy of fusion) with independent replication using differential scanning calorimetry (DSC) .

-

Solubility Studies : Conduct phase-solubility analysis in polar solvents (water, ethanol) under controlled humidity to account for hygroscopic effects .

-

Collaborative Trials : Share datasets via repositories like Chemotion or RADAR4Chem to enable reproducibility testing and meta-analyses .

Table 2: Discrepancies in Reported Thermodynamic Data

Property Source A (NIST) Source B (Lab X) Proposed Resolution Melting Point (°C) 215–218 208–212 Standardize DSC protocols Solubility in H₂O (g/L) 45.2 38.7 Control humidity during trials

Q. What computational modeling approaches are suitable for predicting the interaction of L-Ornithine, 2-methyl- (9CI) with enzymatic targets (e.g., arginase)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with arginase (PDB ID: 3JDW). Parameterize force fields to account for methyl group steric effects .

- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Analyze root-mean-square deviation (RMSD) for backbone atoms .

- QSPR Modeling : Corrogate experimental binding data with descriptors like logP, polar surface area, and H-bond donors using Random Forest algorithms .

Q. How should researchers design experiments to investigate the metabolic stability of L-Ornithine, 2-methyl- (9CI) in mammalian cell cultures?

- Methodology :

- Isotope Tracing : Use ¹³C-labeled compound to track incorporation into urea cycle intermediates via LC-MS .

- Enzyme Inhibition Assays : Co-incubate with metabolic inhibitors (e.g., difluoromethylornithine) to identify degradation pathways .

- Data Reproducibility : Follow FAIR principles by documenting protocols in electronic lab notebooks (e.g., Chemotion ELN) and sharing raw spectra in nmrXiv .

Guidelines for Methodological Rigor

- Ethical Replication : Adhere to Beilstein Journal of Organic Chemistry standards for experimental reporting, including full synthetic procedures and spectral data in supplementary materials .

- Statistical Validation : Consult statisticians to design power analyses for metabolic studies, ensuring n ≥ 3 replicates and ANOVA for significance testing .

- Data Contradiction Management : Use NFDI4Chem’s terminology service to standardize metadata and resolve nomenclature conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.